molecular formula C12H20N4O3S B2918553 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide CAS No. 1208897-16-8

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide

Cat. No. B2918553
CAS RN: 1208897-16-8
M. Wt: 300.38
InChI Key: KFSYJSDOFITNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : Compound X exhibits a melting point in the range of 85–87°C .

Scientific Research Applications

Tuberculosis Treatment Research

This compound has been investigated for its potential use in the treatment of tuberculosis (TB). A series of derivatives were designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis, the bacteria responsible for TB . The research aims to find potent anti-tubercular agents that can shorten TB therapy, which is crucial given the rise of drug-resistant strains of the bacteria.

Kinase Inhibition for Cancer Therapy

Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have shown promise in cancer treatment. The compound has been studied for its ability to inhibit PKB kinase activity . PKB, also known as Akt, is involved in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis, all of which are critical in cancer progression.

Synthesis of Novel Benzamide Derivatives

Researchers have utilized this compound in the synthesis of new benzamide derivatives . These derivatives have been assessed for their biological activity, which includes potential therapeutic applications. Benzamide derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, anticonvulsant, and antipsychotic activities.

Chemical Intermediate in Pharmaceutical Development

The compound serves as a chemical intermediate in the development of various pharmaceutical agents. Its molecular structure allows for modifications that can lead to the creation of new drugs with desired biological activities. The versatility of this compound makes it valuable for pharmaceutical research and drug design.

Safety and Hazards

  • Toxicity : Compound X shows low cytotoxicity against HEK-293 cells .

Future Directions

: Srinivasarao, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12509–12518. Link

: Reference for melting point analysis: Link

properties

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-20(17,18)15-5-8-19-12-9-11(13-10-14-12)16-6-3-2-4-7-16/h9-10,15H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYJSDOFITNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCOC1=NC=NC(=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.